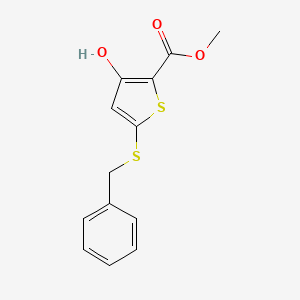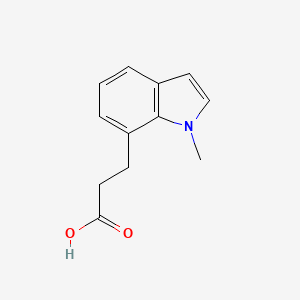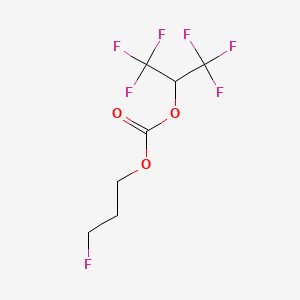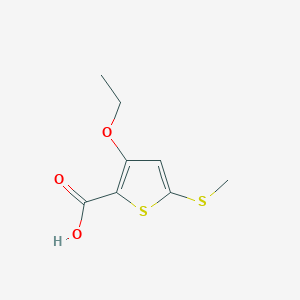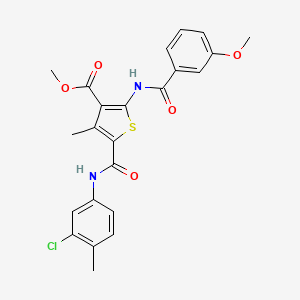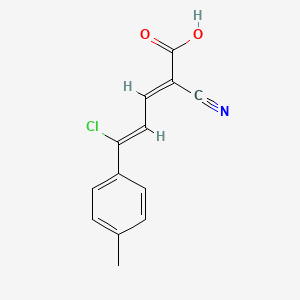
(2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid is an organic compound characterized by its unique structure, which includes a chloro group, a cyano group, and a penta-2,4-dienoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde, malononitrile, and chloroacetic acid.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 4-methylbenzaldehyde and malononitrile in the presence of a base such as piperidine to form 2-cyano-3-(4-methylphenyl)acrylonitrile.
Michael Addition: The intermediate product undergoes a Michael addition with chloroacetic acid in the presence of a base like sodium ethoxide to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienoic acid
- (2E,4Z)-5-bromo-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid
- (2E,4Z)-5-chloro-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid
Uniqueness
(2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid is unique due to the presence of the chloro group and the 4-methylphenyl substituent. These structural features confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H10ClNO2 |
|---|---|
Peso molecular |
247.67 g/mol |
Nombre IUPAC |
(2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C13H10ClNO2/c1-9-2-4-10(5-3-9)12(14)7-6-11(8-15)13(16)17/h2-7H,1H3,(H,16,17)/b11-6+,12-7- |
Clave InChI |
WRLBQYHACWHRRM-CZIBKUHYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/C=C(\C#N)/C(=O)O)/Cl |
SMILES canónico |
CC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


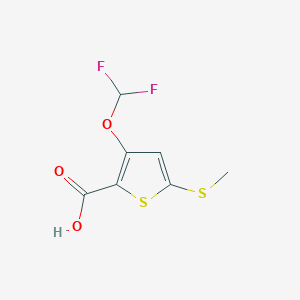
![1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)
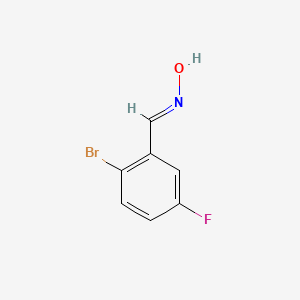
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12079576.png)
